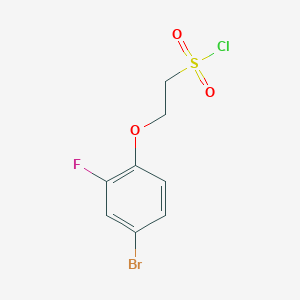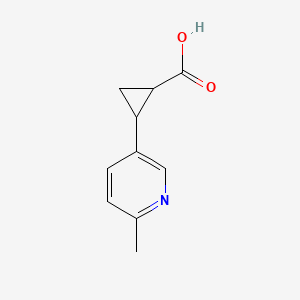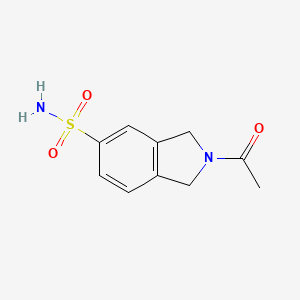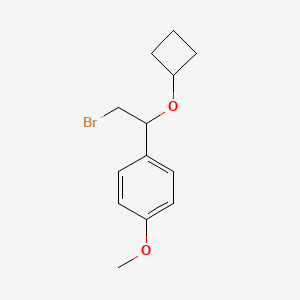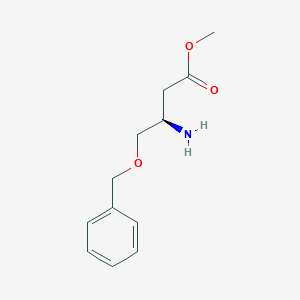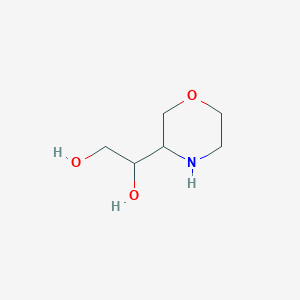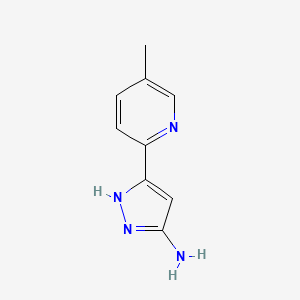
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and pyrazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 5-methylpyridin-2-ylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine derivatives .
Aplicaciones Científicas De Investigación
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various pharmacological effects, such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-pyridyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group on the pyridine ring.
5-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine: Similar structure but with the methyl group at a different position on the pyridine ring.
5-(4-methylpyridin-2-yl)-1H-pyrazol-3-amine: Similar structure but with the methyl group at the 4-position on the pyridine ring.
Uniqueness
The unique positioning of the methyl group on the 5-position of the pyridine ring in 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine can lead to different steric and electronic effects, which may influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(11-5-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
Clave InChI |
RBPHGDFYWHPLAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
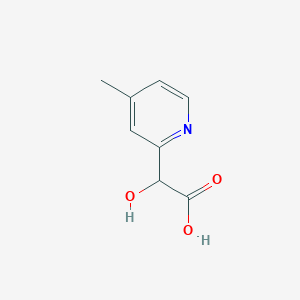
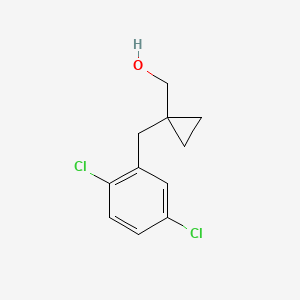


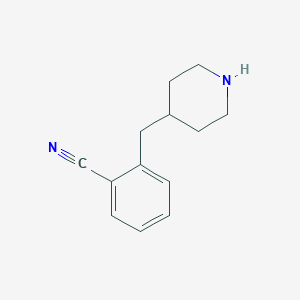
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
